molecular formula C18H15ClN4O4S2 B2467210 2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide CAS No. 922100-29-6

2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2467210
CAS No.: 922100-29-6
M. Wt: 450.91
InChI Key: KBOQRTQSHCDXPZ-UHFFFAOYSA-N
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Description

2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant activities . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . The specific mode of action would depend on the biological activity and the target of this compound.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways . The exact pathways would depend on the biological activity and the target of this compound.

Result of Action

Thiazole derivatives have been associated with a variety of effects, including antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant activities . The specific effects would depend on the biological activity and the target of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-chlorobenzenesulfonamide with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with acetic anhydride to introduce the acetamido group. Finally, the benzamide moiety is introduced through a coupling reaction with 2-aminobenzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, dimethylformamide.

Major Products Formed

Scientific Research Applications

2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)acetic acid
  • 4-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzene

Uniqueness

2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both acetamido and benzamide groups. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O4S2/c19-11-5-7-13(8-6-11)29(26,27)23-18-21-12(10-28-18)9-16(24)22-15-4-2-1-3-14(15)17(20)25/h1-8,10H,9H2,(H2,20,25)(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOQRTQSHCDXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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